molecular formula C25H21N5O3 B4108799 1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine

1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine

Cat. No.: B4108799
M. Wt: 439.5 g/mol
InChI Key: NMMOWNWWACJJEB-UHFFFAOYSA-N
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Description

1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenylphthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine typically involves multi-step organic reactions. One common route includes the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with piperazine to yield 1-(4-nitrobenzoyl)piperazine. This intermediate is further reacted with 4-phenylphthalazine under specific conditions to form the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

    1,4-Bis(4-nitrophenyl)piperazine: Similar in structure but lacks the phenylphthalazine moiety.

    1-(4-nitrobenzoyl)-4-phenylpiperazine: Similar but with a different substitution pattern on the piperazine ring.

Uniqueness: 1-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine is unique due to the presence of both the nitrobenzoyl and phenylphthalazine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c31-25(19-10-12-20(13-11-19)30(32)33)29-16-14-28(15-17-29)24-22-9-5-4-8-21(22)23(26-27-24)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOWNWWACJJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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